1,2,4-Triazine, 5-(2-furanyl)-3-(4-methoxyphenyl)- 1,2,4-Triazine, 5-(2-furanyl)-3-(4-methoxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 832686-60-9
VCID: VC16832777
InChI: InChI=1S/C14H11N3O2/c1-18-11-6-4-10(5-7-11)14-16-12(9-15-17-14)13-3-2-8-19-13/h2-9H,1H3
SMILES:
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol

1,2,4-Triazine, 5-(2-furanyl)-3-(4-methoxyphenyl)-

CAS No.: 832686-60-9

Cat. No.: VC16832777

Molecular Formula: C14H11N3O2

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Triazine, 5-(2-furanyl)-3-(4-methoxyphenyl)- - 832686-60-9

Specification

CAS No. 832686-60-9
Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
IUPAC Name 5-(furan-2-yl)-3-(4-methoxyphenyl)-1,2,4-triazine
Standard InChI InChI=1S/C14H11N3O2/c1-18-11-6-4-10(5-7-11)14-16-12(9-15-17-14)13-3-2-8-19-13/h2-9H,1H3
Standard InChI Key WZHISFKAJOPWMD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NC(=CN=N2)C3=CC=CO3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Classification

The compound’s molecular formula is C₁₅H₁₃N₃O₂S, with a molecular weight of 299.3 g/mol. It belongs to the 1,2,4-triazine family, characterized by a six-membered ring containing three nitrogen atoms at positions 1, 2, and 4. The substituents—2-furanyl, 4-methoxyphenyl, and methylthio groups—impart distinct electronic and steric properties, influencing reactivity and biological interactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number832686-58-5
Molecular FormulaC₁₅H₁₃N₃O₂S
Molecular Weight299.3 g/mol
SMILES NotationCOC1=CC=C(C=C1)C2=C(N=C(N=N2)SC)C3=CC=CO3
InChI KeyHKAOVUKGIQLZSM-UHFFFAOYSA-N

The furanyl group contributes π-electron density to the triazine ring, while the methoxyphenyl substituent enhances lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1,2,4-Triazine, 5-(2-furanyl)-3-(4-methoxyphenyl)- typically involves multi-step reactions, including:

  • Cyclocondensation: Formation of the triazine ring via reactions between nitriles and amidines.

  • Functionalization: Introduction of substituents through nucleophilic aromatic substitution or cross-coupling reactions .

For example, a solvent-free approach reported by Kopchuk et al. (2017) for analogous triazines involves microwave-assisted cyclization, yielding high purity and reduced reaction times . Industrial production may employ continuous flow chemistry to optimize scalability and cost-efficiency.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationNH₄OAc, EtOH, reflux65–78
SubstitutionK₂CO₃, DMF, 80°C72

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by the electron-withdrawing triazine ring and electron-donating methoxy group. The methylthio group at position 3 enhances susceptibility to oxidation, forming sulfoxide or sulfone derivatives under acidic conditions .

Spectral Characteristics

  • UV-Vis: Absorption maxima near 270–290 nm, attributed to π→π* transitions in the triazine and furanyl moieties.

  • NMR: Distinct signals for methoxy protons (δ 3.8–4.0 ppm) and furanyl protons (δ 6.3–7.5 ppm) .

Applications and Biological Activity

Table 3: Comparative Bioactivity of Triazine Derivatives

CompoundIC₅₀ (μM)TargetReference
Fluorinated Triazine0.12CDK2
5-(2-Furanyl)-TriazinePendingN/A

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields (65–78%). Future work could explore:

  • Catalytic Asymmetric Synthesis: To access enantiomerically pure forms for chiral drug development.

  • Green Chemistry: Solvent-free or biorenewable solvent systems to reduce environmental impact .

Biological Screening

Comprehensive assays are needed to evaluate:

  • Toxicity Profiles: Acute and chronic effects in mammalian models.

  • Target Identification: High-throughput screening against kinase libraries or microbial panels.

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